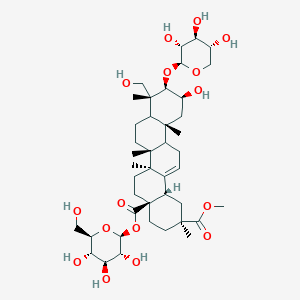
Esculentoside S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Esculentoside S is a triterpenoid saponin compound isolated from the roots of Phytolacca acinosa Roxb. It is known for its diverse biological activities, including anti-inflammatory, anti-oxidative, and anti-apoptotic effects. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Esculentoside S involves the extraction and purification from the roots of Phytolacca acinosa Roxb. High-performance liquid chromatography coupled with electrospray ionization and quadrupole time-of-flight mass spectrometry (HPLC-ESI-QTOF-MS/MS) is commonly used for the rapid screening and characterization of triterpene saponins, including this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes drying, grinding, and solvent extraction, followed by purification using chromatographic techniques. The use of advanced analytical methods ensures the high purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Esculentoside S undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Esculentoside S has a wide range of scientific research applications:
Chemistry: Used as a reference compound for the study of triterpenoid saponins.
Biology: Investigated for its role in modulating immune responses and cellular processes.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
Esculentoside S exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Anti-oxidative: Reduces oxidative stress by scavenging reactive oxygen species and enhancing antioxidant enzyme activities.
Anti-apoptotic: Modulates apoptotic pathways by regulating the expression of pro- and anti-apoptotic proteins.
Comparaison Avec Des Composés Similaires
Esculentoside S is part of a family of triterpenoid saponins, which includes compounds such as Esculentoside A, Esculentoside B, and Esculentoside H . Compared to these similar compounds, this compound is unique in its specific structural features and biological activities. For instance, while Esculentoside A is known for its anti-inflammatory properties, this compound exhibits a broader range of biological effects, including anti-oxidative and anti-apoptotic activities.
List of Similar Compounds
- Esculentoside A
- Esculentoside B
- Esculentoside H
- Jaligonic acid
Propriétés
Numéro CAS |
156031-83-3 |
|---|---|
Formule moléculaire |
C42H66O16 |
Poids moléculaire |
827.0 g/mol |
Nom IUPAC |
2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,4aR,6aS,6bR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |
InChI |
InChI=1S/C42H66O16/c1-37(35(52)54-6)11-13-42(36(53)58-34-31(51)29(49)28(48)24(17-43)56-34)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(57-33-30(50)27(47)23(46)18-55-33)39(3,19-44)25(38)9-10-41(26,40)5/h7,21-34,43-51H,8-19H2,1-6H3/t21-,22-,23+,24+,25?,26?,27-,28+,29-,30+,31+,32-,33-,34-,37-,38-,39-,40+,41+,42-/m0/s1 |
Clé InChI |
XPZGXZBKRPZWMJ-NSUQAVABSA-N |
SMILES isomérique |
C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)OC |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


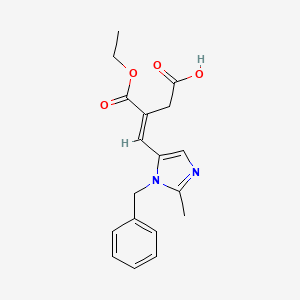


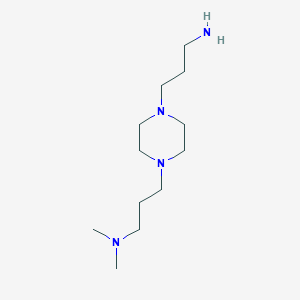

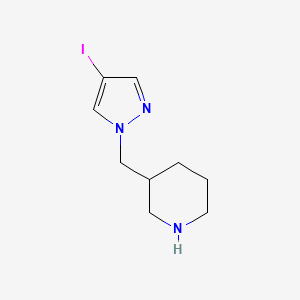



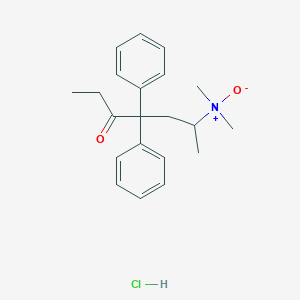
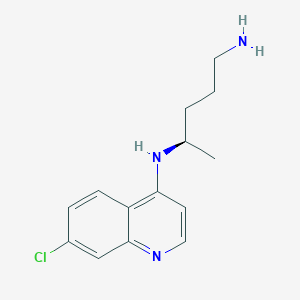
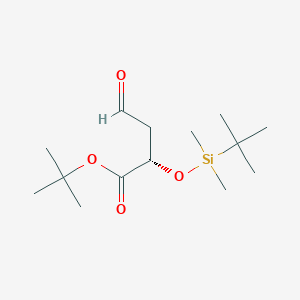
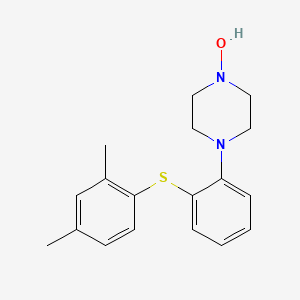
![5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)](/img/structure/B13437740.png)
